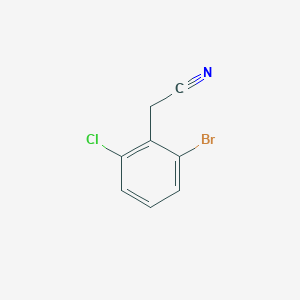

2-(2-Bromo-6-chlorophenyl)acetonitrile

Descripción general

Descripción

2-(2-Bromo-6-chlorophenyl)acetonitrile is a chemical compound with the CAS Number: 76574-39-5 . It has a molecular weight of 230.49 and its linear formula is C8H5BrClN .

Molecular Structure Analysis

The InChI code for 2-(2-Bromo-6-chlorophenyl)acetonitrile is InChI=1S/C8H5BrClN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

2-(2-Bromo-6-chlorophenyl)acetonitrile is a solid at room temperature . The compound’s water solubility is 0.0849 mg/ml , indicating it is soluble . It has a lipophilicity Log Po/w (iLOGP) of 2.05 , suggesting it has moderate lipophilicity.Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

In organic synthesis, 2-(2-Bromo-6-chlorophenyl)acetonitrile is a valuable precursor for synthesizing complex molecules. For instance, the synthesis of triphenylmethylphosphonium chlorochoromate from triphenylmethyl bromide and chromium(VI) oxide in HCl 6 N utilizes acetonitrile as a solvent, showcasing its role in producing efficient and selective reagents for alcohol oxidation to aldehyde or ketone derivatives (Hajipour, Khazdooz, & Ruoho, 2005). Furthermore, bis(diphenylphosphino)acetonitrile demonstrates the compound's utility in catalytic carbon-carbon coupling reactions, highlighting its application in creating bidentate ligand metal complexes for efficient catalysis (Braun, Liptau, Kehr, Ugolotti, Fröhlich, & Erker, 2007).

Material Science and Photophysical Studies

In material science, the compound finds use in the synthesis of luminescent Re(I) triscarbonyl complexes, where its photophysical properties are investigated. Such studies reveal insights into the potential applications of these complexes in optoelectronic devices and sensors, as demonstrated by the photophysical behavior attributed to the radiative decay from a mixed (3)MLCT and (3)LLCT state in rhenium(I) carbonyl complexes (Casson, Muzzioli, Raiteri, Skelton, Stagni, Massi, & Brown, 2011).

Medicinal Chemistry and Biological Studies

While the direct application of 2-(2-Bromo-6-chlorophenyl)acetonitrile in medicinal chemistry and biological studies was not explicitly found in the provided research articles, the methodologies involving acetonitrile and related halogenated compounds often lay the groundwork for synthesizing biologically active molecules. For example, the preparation and characterization of oximino(2,6-dichlorophenyl)acetonitrile showcase its potential as a potent inhibitor of enzymes involved in cancer resistance, signifying the broader scope of halogenated acetonitriles in drug discovery and development (Amankrah, Hietsoi, Tyukhtenko, Gerasimchuk, & Charlier, 2021).

Safety And Hazards

Propiedades

IUPAC Name |

2-(2-bromo-6-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEAMGRPGIYUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-6-chlorophenyl)acetonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2738044.png)

![N-(4-methoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2738047.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea](/img/structure/B2738051.png)

![N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B2738058.png)